molecular formula C25H23ClN2O4 B11973894 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11973894
M. Wt: 450.9 g/mol
InChI Key: VOQWTPWASBADQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a chloro-substituted benzoxazine ring fused with a pyrazole ring, along with methoxyphenyl groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions in the presence of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4,5-dimethoxybenzoic acid
  • 4-Methoxyphenyl derivatives
  • 1,3,5-Trimethoxybenzene

Uniqueness

Compared to similar compounds, 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its fused ring structure and the presence of both chloro and methoxy groups

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

9-chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23ClN2O4/c1-29-18-6-4-5-15(11-18)20-14-21-19-13-17(26)8-10-22(19)32-25(28(21)27-20)16-7-9-23(30-2)24(12-16)31-3/h4-13,21,25H,14H2,1-3H3

InChI Key

VOQWTPWASBADQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)OC)C5=C(O2)C=CC(=C5)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.